molecular formula C27H25NO5 B14991970 4-(4-methoxyphenyl)-9-[2-(4-methoxyphenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-(4-methoxyphenyl)-9-[2-(4-methoxyphenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B14991970
M. Wt: 443.5 g/mol
InChI Key: GACRCSGUUIDDDM-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-9-[2-(4-methoxyphenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound characterized by its unique chromeno-oxazin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-9-[2-(4-methoxyphenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxyphenyl derivatives, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-9-[2-(4-methoxyphenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(4-methoxyphenyl)-9-[2-(4-methoxyphenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-9-[2-(4-methoxyphenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-methoxyphenyl)acetate: A simpler compound with a similar methoxyphenyl group.

    3-ethyl-4-hydroxy-4-(4-methoxyphenyl)-2-methylcyclohexanecarboxylic acid: Another compound with a methoxyphenyl group but different structural features.

    1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: Contains a methoxyphenyl group and a different heterocyclic structure.

Uniqueness

4-(4-methoxyphenyl)-9-[2-(4-methoxyphenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its chromeno-oxazin core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H25NO5

Molecular Weight

443.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-9-[2-(4-methoxyphenyl)ethyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C27H25NO5/c1-30-20-7-3-18(4-8-20)13-14-28-16-24-25(32-17-28)12-11-22-23(15-26(29)33-27(22)24)19-5-9-21(31-2)10-6-19/h3-12,15H,13-14,16-17H2,1-2H3

InChI Key

GACRCSGUUIDDDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=C(C=C5)OC)OC2

Origin of Product

United States

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